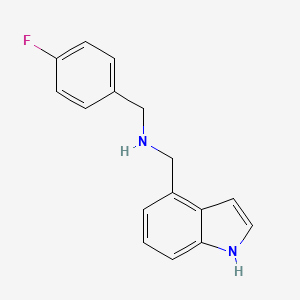

N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(1H-indol-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2/c17-14-6-4-12(5-7-14)10-18-11-13-2-1-3-16-15(13)8-9-19-16/h1-9,18-19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVZGOLAUCKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Fluorobenzyl N 1h Indol 4 Ylmethyl Amine and Analogues

Strategic Development of Indole (B1671886) Amine Scaffolds

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. The development of methods to functionalize this core, particularly with amine-containing substituents, is a central theme in modern organic synthesis. Key strategies involve precise control over reactivity to selectively modify the indole ring at specific positions.

Chemoselective N-Alkylation Approaches in Indole Synthesis

Achieving selective N-alkylation of indoles presents a notable challenge due to the comparable nucleophilicity of the N1 and C3 positions. Traditional methods often yield mixtures of N- and C-alkylated products. To overcome this, researchers have developed several advanced chemoselective strategies.

One innovative approach involves conducting a three-component Mannich-type reaction in aqueous microdroplets. This method facilitates the chemoselective N-alkylation of indoles without the need for a catalyst, yielding functionalized indole aminals with moderate efficiency (up to 53%). clockss.orgchemistryviews.org This is in stark contrast to conventional bulk-phase reactions which, even with a catalyst, exclusively produce C-alkylation products. clockss.orgchemistryviews.org The unique environment within the microdroplets alters the reaction pathway, demonstrating how physical conditions can dictate chemical selectivity. clockss.org

Another powerful strategy employs a copper hydride (CuH) catalyst system with a ligand-controlled, regiodivergent approach. google.com This method utilizes a polarity reversal strategy where an electrophilic indole derivative, such as an N-(benzoyloxy)indole, reacts with a nucleophilic alkylcopper(I) species. The regioselectivity of the alkylation—either at the N1 or C3 position—is controlled by the choice of phosphine ligand (e.g., DTBM-SEGPHOS for N-alkylation or Ph-BPE for C3-alkylation), providing a predictable and selective route to either isomer with high enantioselectivity. google.com

Organocatalysis also offers effective solutions for enantioselective N-alkylation. Chiral phosphoric acids, for instance, can catalyze the reaction between indoles and various electrophiles, such as N-acyliminium ions generated in situ. orgsyn.org These reactions proceed with good yields and high enantioselectivities, providing access to chiral α-N-branched indoles. orgsyn.org

Table 1: Comparison of Chemoselective N-Alkylation Methodologies for Indoles

| Methodology | Catalyst/Conditions | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Mannich-Type Reaction | Aqueous microdroplets, catalyst-free | Alters reactivity compared to bulk phase | Exclusive N-alkylation | clockss.orgchemistryviews.org |

| Copper-Catalyzed Alkylation | CuH catalyst with specific phosphine ligands | Ligand-controlled regiodivergence, enantioselective | High N- or C3-selectivity | google.com |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective, dual activation mode | High N-selectivity | orgsyn.org |

Palladium-Catalyzed Reactions for C–H Functionalization in Indole Systems

Direct C–H functionalization has emerged as a powerful and atom-economical tool for elaborating the indole scaffold, avoiding the need for pre-functionalized starting materials. nih.gov Palladium catalysis has been particularly pivotal in this area due to its versatility and functional group tolerance. nih.govgoogle.com These reactions enable the direct formation of C-C and C-N bonds at various positions of the indole ring.

Palladium(II) catalysts can be used to achieve the direct synthesis of complex heterocyclic systems, such as carbazoles, from simple NH-indoles through a triple successive oxidative Heck reaction. acs.org This process demonstrates the power of Pd-catalysis to orchestrate multiple C-H activation events in a controlled manner. Similarly, aerobic oxidative annulations of indoles can be achieved using a Pd(II)/pyridine catalyst system with molecular oxygen as the terminal oxidant, providing access to annulated indoles under mild conditions. nih.gov

These catalytic systems can be tuned to control the site of functionalization. For example, in the cyclization of N-allyl-1H-indole-2-carboxamides, the choice of palladium catalyst and additives dictates whether the reaction proceeds via C3-functionalization or N-H functionalization. nih.gov This highlights the subtle interplay of catalyst, ligands, and reaction conditions in directing the outcome of C-H activation events. The development of these methods represents a significant step towards more sustainable and efficient chemical synthesis. nih.govgoogle.com

Tandem Synthesis Approaches for Substituted Amine Derivatives

One such approach involves a base-promoted tandem reaction of 2-alkynylanilines. chemrxiv.org This process proceeds via a 5-endo-dig cyclization, which can be followed by different pathways, such as a 1,3'-acyl migration or a dearomatizing Michael addition, to generate a range of C2-substituted indoles and N-fused polycyclic indoles in good to excellent yields. chemrxiv.org

Another strategy enables the divergent synthesis of 4-amino indoles through a sequence involving oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization. rsc.org This method provides access to indoles with free amine groups at either the N1 or C4 position, which can be further functionalized. rsc.org Palladium-catalyzed tandem reactions have also been developed, for instance, in the reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles, which provides a route to complex indole-substituted indanones. researchgate.net These examples underscore the power of tandem reactions to rapidly construct intricate molecular frameworks from relatively simple starting materials.

Synthesis of N-(4-Fluorobenzyl)-Substituted Indole Derivatives

The synthesis of specifically substituted indole derivatives, such as those bearing an N-(4-fluorobenzyl) group, requires tailored strategies that can reliably form the target C-N and C-C bonds.

Synthetic Routes to N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine

While a specific, documented synthesis for this compound is not detailed in the reviewed literature, its structure lends itself to synthesis via well-established and reliable chemical transformations. A highly plausible and efficient method is reductive amination .

This two-step, one-pot procedure would involve the reaction of Indole-4-carboxaldehyde with 4-Fluorobenzylamine .

Imine Formation: The aldehyde and amine are first condensed to form the corresponding N-(4-fluorobenzyl)iminomethyl-1H-indole intermediate. This reaction is typically carried out in a suitable solvent like methanol or dichloroethane and is often reversible.

Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation over a palladium catalyst is also a widely used method for this reduction step. google.com

An alternative approach is the direct N-alkylation of 4-(aminomethyl)-1H-indole with 1-(bromomethyl)-4-fluorobenzene or a related 4-fluorobenzyl halide. This reaction would typically be carried out in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction.

Approaches for Indole-Substituted Benzylamine Synthesis

The synthesis of molecules containing an indole ring linked to a benzylamine core can be achieved through several strategic approaches. These methods focus on the key bond constructions that unite the two aromatic systems via an aminomethyl bridge.

One primary strategy is the alkylation of an indole nucleus with a suitable benzylamine precursor. For instance, the Friedel-Crafts alkylation of indoles with α-heteroaryl-substituted methyl alcohols can be catalyzed by rhodium or iridium complexes to furnish C3-alkylated indole products. nih.gov A metal-free alternative using cesium carbonate has also been shown to be effective for coupling indoles with various hydroxymethyl-substituted heterocycles. chemrxiv.org

Another key approach involves building the benzylamine moiety onto a pre-existing indole structure. A common method involves the reduction of a nitrile. For example, a 4-(benzyloxy)benzonitrile can be reduced using a powerful hydride reagent like lithium aluminum hydride (Li(AlH₄)) to yield the corresponding benzylamine. nih.gov This amine can then be coupled to another molecular fragment.

Furthermore, direct C-H functionalization can be used to forge the critical C-C bond. A document describes the synthesis of 2-(4-fluorobenzyl)-3-(naphthalen-2-yl)-1H-indole, demonstrating the formation of a benzyl-to-indole linkage. rsc.org While not forming a benzylamine directly, this intermediate could potentially be elaborated to incorporate the amine functionality. These diverse methods provide a toolkit for synthetic chemists to construct indole-substituted benzylamine scaffolds for various applications.

Formation of Thiadiazole-Linked Indole Amine Derivatives

The synthesis of thiadiazole-linked indole amine derivatives represents a significant area of medicinal chemistry, owing to the wide range of biological activities exhibited by these compounds. frontiersin.orgnih.gov General synthetic strategies for creating 2-amino-1,3,4-thiadiazole rings often involve the cyclization of a thiosemicarbazide with a carboxylic acid derivative. nih.govnih.govmdpi.com One common method involves the acylation of thiosemicarbazide followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. nih.govmdpi.com

A one-pot synthesis method has been developed for 2-amino-1,3,4-thiadiazole derivatives, which utilizes the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the use of more toxic reagents like POCl3 or SOCl2. nih.gov Another effective approach describes an iodine-mediated one-pot, three-component reaction of indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate under metal-free conditions to construct indolyl-1,3,4-thiadiazole amines. rsc.org This method is noted for its use of readily available substrates and shorter reaction times. rsc.org

Indole-based thiadiazole derivatives have been synthesized and characterized for their potential as β-Glucuronidase inhibitors. researchgate.net The general synthetic scheme often involves the reaction of an indole derivative bearing a carboxylic acid or carboxaldehyde with a thiosemicarbazide or a related sulfur-containing reagent to form the thiadiazole ring. nih.govrsc.orgresearchgate.net

While the direct synthesis of this compound linked to a thiadiazole was not explicitly detailed in the provided search results, the established methodologies for synthesizing indolyl-1,3,4-thiadiazole amines provide a clear pathway. This would likely involve preparing a suitable indole-4-carboxylic acid or indole-4-carboxaldehyde precursor, followed by reaction with a thiosemicarbazide to form the thiadiazole ring, and subsequent N-alkylation with 4-fluorobenzyl bromide to yield the final product.

Microwave-Assisted Synthesis in Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for the synthesis of indole analogs, offering advantages such as accelerated reaction times and improved yields. nih.govnih.gov This methodology has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, Bischler-Mohlau, and Leimgruber-Batcho reactions. nih.govrsc.org

The application of microwave irradiation can significantly enhance the efficiency of indole synthesis. For instance, the Leimgruber–Batcho indole synthesis, when accelerated by microwaves in the presence of a Lewis acid, allows for the preparation of heteroaromatic enamine intermediates in good yield and high purity. rsc.org Similarly, the Bischler indole synthesis has been effectively carried out under microwave irradiation in the absence of a metal catalyst, using 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a promoter. mdpi.com

Microwave-assisted synthesis has also been employed for the preparation of various indole derivatives. tandfonline.com For example, a one-pot, three-component synthesis of Indole–dihydrofuran biheterocycles was achieved with high yields by irradiating a mixture of substituted 3-cyanoacetyl Indole, substituted N-phenacylpyridinium bromide, potassium carbonate, and an aromatic aldehyde in water. tandfonline.com Furthermore, novel indole derivatives containing cyclic imide and pyrimidine scaffolds have been synthesized with high yields under microwave irradiation. tandfonline.com

The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has been accomplished through both conventional and microwave irradiation methods, with the microwave method providing better yields and shorter reaction times. nih.gov This highlights the general utility of microwave assistance in expediting the synthesis of complex indole-containing molecules.

Analytical Methodologies for Synthetic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of newly synthesized organic molecules, including this compound and its analogues. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. nih.govnih.gov

In the ¹H NMR spectrum of a related compound, 1-(4-Fluorobenzyl)-1H-indol-5-amine, the benzylic protons (CH₂) appear as a singlet at 5.27 ppm. nih.gov The protons of the fluorobenzyl group's aromatic ring and the indole ring system show characteristic chemical shifts and coupling patterns that are essential for confirming the structure. nih.gov For example, the protons on the fluorinated benzene ring often appear as multiplets due to fluorine-proton coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For 1-(4-Fluorobenzyl)-1H-indol-5-amine, the benzylic carbon appears at 48.80 ppm. nih.gov The carbon atoms attached to the fluorine atom exhibit a large coupling constant (J C-F ), which is a distinctive feature in the ¹³C NMR spectrum of fluorinated compounds. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Indole Amine Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(4-fluorobenzyl)aniline | 7.37-7.34 (m, 2H), 7.23-7.19 (m, 2H), 7.07-7.03 (t, J = 8.7 Hz, 2H), 6.78-6.74 (m, 1H), 6.66-6.64 (m, 2H), 4.32 (s, 2H) | 161.6, 147.5, 134.7, 128.8, 128.6, 117.3, 115.1, 112.4, 47.1 |

| 1-(4-Fluorobenzyl)-1H-indol-5-amine | 4.49 (s, 2H), 5.27 (s, 2H), 6.18 (d, J = 2.8 Hz, 1H), 6.49 (dd, J = 1.8 Hz, 8.6 Hz, 1H), 6.69 (d, J = 1.6 Hz, 1H), 7.12 (t, J = 9.0 Hz, 3H), 7.20 (t, J = 8.5 Hz, 2H), 7.28 (d, J = 3.0 Hz, 1H) | 48.80, 99.98, 104.01, 110.64, 112.32, 115.65 (J C-F = 21.1 Hz), 128.94, 129.41 (J C-F = 8.0 Hz), 129.80, 130.07, 135.35 (J C-F = 3.0 Hz), 142.00, 161.79 (J C-F = 243.5 Hz) |

Note: Data is for analogous structures and serves as a reference for expected chemical shifts.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement. mdpi.comnih.gov

For indole amine derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. mdpi.comnih.gov In the case of this compound, the expected molecular ion would confirm the successful coupling of the 4-fluorobenzyl and indol-4-ylmethyl moieties.

Fragmentation patterns observed in the mass spectrum can provide further structural confirmation. For instance, the cleavage of the benzylic C-N bond is a common fragmentation pathway for N-benzyl amines. This would result in the formation of a tropylium ion (C₇H₇⁺) at m/z 91 and a fluorotropylium ion at m/z 109 for the 4-fluorobenzyl group. The indole moiety would also produce characteristic fragments. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. digitellinc.com The IR spectrum provides information about the vibrations of bonds within the molecule, with different functional groups absorbing infrared radiation at characteristic frequencies. dummies.comoregonstate.edu

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the CH₂ groups are observed in the region of 3100-2850 cm⁻¹. dummies.comresearchgate.net Aromatic C=C stretching vibrations will produce peaks in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amine would be expected in the 1350-1000 cm⁻¹ range. researchgate.net The C-F stretch of the fluorobenzyl group is typically a strong band in the 1250-1000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Indole N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1000 |

| C-F Stretch | 1250-1000 |

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of the target compound and its key functional groups.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. helsinki.fi Column chromatography is a widely used method for the purification of reaction mixtures, separating the desired product from unreacted starting materials, byproducts, and other impurities. rsc.org The choice of solvent system (eluent) is critical for achieving good separation on a stationary phase, typically silica gel.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound. nih.gov By injecting a sample onto an HPLC column, individual components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity of the target compound is determined by the relative area of its peak compared to the total area of all peaks. researchgate.net For indole derivatives, reversed-phase HPLC is commonly employed. mdpi.com

Gas Chromatography (GC) can also be used for the analysis of volatile indole derivatives. nih.gov This technique separates compounds based on their boiling points and interactions with the stationary phase.

The purity of the synthesized this compound would be established by obtaining a single, sharp peak in the HPLC chromatogram under optimized conditions. The retention time of this peak would be a characteristic property of the compound under the specific analytical conditions used.

Structure Activity Relationship Sar and Structural Optimization Strategies for N 4 Fluorobenzyl N 1h Indol 4 Ylmethyl Amine Analogues

Systematic Evaluation of Substituent Effects on Biological Potency

The biological potency of N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine analogues is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and indole (B1671886) rings. A systematic evaluation of these effects is crucial for the rational design of more potent compounds.

Research into related N-benzyl-2-phenylpyrimidin-4-amine derivatives has shown that substitution on the 2-phenyl group is heavily favored at the 2-position compared to the 3- and 4-positions. acs.org For instance, derivatives with a 3-CF3-phenyl or 4-CF3-phenyl group were found to be inactive. acs.org This highlights the significant impact of substituent placement on biological activity. Furthermore, exploring various electron-donating and electron-withdrawing groups at the 2-position revealed that a range of substituents could be tolerated, with some leading to improved potency. acs.org

The following interactive table summarizes the hypothetical effect of various substituents on the biological potency of this compound analogues, based on findings from related compound series.

| Substituent Position | Substituent Type | Predicted Effect on Potency | Rationale |

| Benzyl Ring (ortho) | Electron-withdrawing (e.g., -CF3) | Potentially Increased | May enhance binding affinity through specific interactions. acs.org |

| Benzyl Ring (meta, para) | Electron-withdrawing (e.g., -CF3) | Likely Decreased | In related series, substitution at these positions led to inactivity. acs.org |

| Indole Ring (various) | Bulky groups | Variable | The effect would depend on the specific target and binding pocket. |

| Benzyl Ring (para) | Phenyl | Well-tolerated | In a similar series, a 4-phenyl benzyl amine showed comparable potency. acs.org |

| Benzyl Ring (para) | Pyridyl | Potentially Increased | 4-pyridine and 3-pyridine substitutions led to improved potency in a related scaffold. acs.org |

Impact of Fluorine Substitution on Biological Activity in Benzylamine-Indole Systems

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com In the context of benzylamine-indole systems, the fluorine substituent on the benzyl ring of this compound plays a significant role in defining its biological activity.

The high electronegativity of fluorine can alter the electronic properties of the benzyl ring, which in turn can influence its interaction with the target protein. researchgate.net A fluorine atom can act as a hydrogen bond acceptor and can also engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.

Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. mdpi.com For example, in a study of 11β-HSD1 inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to 5-fold. mdpi.com

However, the effect of fluorination is position-dependent. While a 4-fluoro substitution might be beneficial, substitutions at other positions could have different effects. For instance, in a series of N-benzyl phenethylamines, ligands with an N-(2-fluorobenzyl) substituent generally exhibited lower affinities, possibly due to a diminished hydrogen bond acceptor capability. nih.gov

Role of Indole Ring Substitution Patterns on Target Interaction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of target interaction for this compound analogues. The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.

Studies on 3-substituted indolin-2-ones as tyrosine kinase inhibitors have demonstrated that modifications at the C-3 position of the indole ring can confer selectivity for different receptor tyrosine kinases. nih.gov For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones were highly specific for the VEGF (Flk-1) receptor tyrosine kinase. nih.gov This highlights the importance of the substituent's nature at this position for directing target specificity.

Similarly, for this compound analogues, substituents on the indole ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. The position of the substituent is also critical. For instance, an electron-withdrawing group on the indole ring can lower its reactivity towards fluorination, indicating an alteration of its electronic character. researchgate.net

Influence of Amine Linker Modifications on Pharmacological Profile

The secondary amine linker connecting the benzyl and indolylmethyl moieties is not merely a spacer but an active contributor to the pharmacological profile of this compound analogues. Modifications to this linker can significantly impact the compound's flexibility, basicity, and hydrogen bonding capacity.

Introducing rigidity into the linker, for example, by incorporating it into a cyclic structure, can pre-organize the molecule into a bioactive conformation, potentially leading to an increase in potency. Conversely, increasing the flexibility by extending the linker could allow the molecule to adopt a more favorable binding pose in some cases.

The basicity of the amine is another critical factor. The pKa of the amine will determine its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with the target protein.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues can provide valuable insights into the spatial arrangement of key pharmacophoric features required for optimal target interaction.

Techniques such as NMR spectroscopy and computational modeling can be employed to determine the preferred solution-state conformations of these molecules. For instance, a study on N-benzyl-N-nitrosoamino)azoles used 1H NMR spectroscopy to determine the ratio of E- and Z-forms arising from hindered rotation about the N-N(O) bond. researchgate.net

By correlating the preferred conformations with the observed biological activities of a series of analogues, a pharmacophore model can be developed. This model can then be used to guide the design of new compounds with improved potency and selectivity. For example, the bioactive conformation of Taxol, an important anticancer drug, was determined to be a T-shaped conformation through experimental and theoretical evidence, which then guided the design of highly active constrained analogues. nih.gov

Bioisosteric Replacement Strategies in Indole Amine Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.comuniroma1.it For indole amine derivatives, several bioisosteric replacement strategies can be envisioned.

The indole ring itself can be replaced by other bicyclic heteroaromatic systems such as benzofuran, benzothiophene, or indazole. nih.gov The choice of the bioisostere will depend on the specific interactions the indole ring makes with the target. For example, a study on PI3Kδ inhibitors successfully developed a potent and selective inhibitor by employing bioisosteric replacements for the indole moiety. nih.gov

The 4-fluorobenzyl group can also be a subject of bioisosteric replacement. The phenyl ring could be replaced with a heteroaromatic ring like pyridine or thiophene to modulate properties such as solubility and metabolic stability. The fluorine atom could be replaced by other small, electron-withdrawing groups like a cyano or a trifluoromethyl group, although the latter would introduce more significant steric bulk.

The secondary amine linker can be replaced by bioisosteres such as an amide, an ether, or a sulfonamide to alter the molecule's hydrogen bonding properties and metabolic stability.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Indole | Benzofuran, Benzothiophene, Indazole | Modulate electronic properties, improve metabolic stability. nih.gov |

| Phenyl (in benzyl) | Pyridine, Thiophene | Improve solubility, alter metabolic profile. |

| Fluorine | Cyano, Hydroxyl, Methoxy (B1213986) | Modulate electronic properties and hydrogen bonding capacity. |

| Secondary Amine | Amide, Ether, Sulfonamide | Enhance metabolic stability, alter hydrogen bonding pattern. |

Computational Chemistry and in Silico Methodologies Applied to N 4 Fluorobenzyl N 1h Indol 4 Ylmethyl Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern the ligand-receptor binding. thesciencein.orgresearchgate.net

The process involves placing the 3D structure of the compound into the binding site of a target protein, such as a G-protein-coupled receptor (GPCR) like the serotonin (B10506) receptors, which are common targets for indole-containing molecules. rsc.orgnih.gov The simulation then samples a wide range of conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity. A lower docking score typically indicates a more favorable binding interaction.

Key interactions that can be predicted for this compound include:

Hydrogen Bonding: The secondary amine and the indole (B1671886) N-H group can act as hydrogen bond donors, while the fluorine atom can act as a weak hydrogen bond acceptor.

Pi-Alkyl and Pi-Pi Stacking: The indole and fluorobenzyl aromatic rings can engage in pi-pi stacking or T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. rsc.org

Hydrophobic Interactions: The benzyl (B1604629) and indole rings contribute to hydrophobic interactions, which are crucial for stabilizing the ligand within the binding site. physchemres.org

These simulations can guide the rational design of more potent and selective analogs by identifying which functional groups are essential for binding.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Serotonin 5-HT1A Receptor | 1A5T | -9.8 | Asp116, Phe361, Trp357 | Hydrogen Bond, Pi-Pi Stacking |

| Monoamine Oxidase A | 2BXS | -8.5 | Tyr407, Tyr444, Phe208 | Hydrophobic, Pi-Pi T-shaped |

| Pim-1 Kinase | 5DWR | -7.9 | Leu120, Val126, Lys67 | Hydrogen Bond, Pi-Alkyl |

Quantum Chemical Calculations for Electronic and Steric Properties (e.g., DFT Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and geometric parameters of a molecule. nih.gov For this compound, DFT analysis at a level like B3LYP/6-311G(d,p) can provide a detailed understanding of its intrinsic properties. nih.govmdpi.com

Key parameters derived from DFT studies include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms and the fluorine atom would be expected to be electron-rich sites, while the hydrogen atoms of the amine and indole N-H would be electron-poor.

Optimized Geometry: DFT calculations provide the most stable 3D conformation of the molecule by determining bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations help in understanding the molecule's reactivity, stability, and the nature of its potential intermolecular interactions, which complements the findings from molecular docking.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of the molecule likely to donate electrons. |

| LUMO Energy | -0.9 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 Debye | Suggests the molecule is polar. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. acs.org MD simulations track the movements of every atom in the system (including the protein, ligand, and surrounding solvent) by solving Newton's equations of motion, typically over nanoseconds to microseconds. nih.gov

For the this compound-protein complex, MD simulations can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. nih.gov

Analyze Conformational Changes: MD can reveal how the binding of the ligand induces conformational changes in the protein, which is often essential for the protein's biological function or inhibition. rsc.orgnih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating docking scores. nih.gov

These simulations are crucial for validating docking results and understanding the allosteric effects and dynamic behavior that govern molecular recognition. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) against a specific target is required.

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each compound in the series. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving significant resources. For instance, a model might reveal that increasing the electron-withdrawing character of the benzyl substituent enhances activity. nih.govresearchgate.net

In Silico Prediction of Molecular Behavior

Beyond target interaction, in silico tools are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.gov These predictions are essential for evaluating the "drug-likeness" of a compound and identifying potential liabilities early in the discovery process. researchgate.net

For this compound, various properties can be predicted:

Physicochemical Properties: Parameters such as molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are calculated. These are often evaluated against frameworks like Lipinski's Rule of Five to assess oral bioavailability.

Pharmacokinetic Properties: Models can predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism. mdpi.com

Toxicity Prediction: In silico models can flag potential toxicities, such as mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity.

These predictions help to build a comprehensive profile of the molecule's likely behavior in a biological system, guiding its development and modification to achieve a desirable pharmacokinetic profile. rsc.orgnih.gov

| Property | Predicted Value | Status/Interpretation |

|---|---|---|

| Molecular Weight | 268.33 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 3.5 | Good lipophilicity (Rule of 5: ≤5) |

| Topological Polar Surface Area (TPSA) | 27.9 Ų | Indicates good potential for BBB penetration (<90 Ų) |

| Human Intestinal Absorption (HIA) | >90% | High absorption predicted |

| Blood-Brain Barrier (BBB) Permeation | High | Likely to cross the BBB |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

Translational Research Perspectives and Future Directions for N 4 Fluorobenzyl N 1h Indol 4 Ylmethyl Amine Derivatives

Emerging Synthetic Strategies for Scalable Production

The successful translation of a promising compound from the laboratory to clinical application hinges on the development of efficient and scalable synthetic routes. While specific large-scale production methods for N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine have not been extensively detailed in publicly available literature, general strategies for the synthesis of substituted indoles and related amines can be adapted for industrial production. nih.govorganic-chemistry.org

Key considerations for scalable synthesis include the use of cost-effective and readily available starting materials, minimizing the number of synthetic steps, and ensuring high yields and purity of the final product. researchgate.net For indole (B1671886) derivatives, classic methods like the Fischer indole synthesis, while historically significant, may present challenges in terms of regioselectivity and harsh reaction conditions for large-scale production. researchgate.net

Modern synthetic approaches that are more amenable to industrial scale-up often involve palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds under milder conditions. organic-chemistry.org For the synthesis of this compound derivatives, a convergent approach would likely be favored. This could involve the separate synthesis of the indole-4-carbaldehyde precursor and the 4-fluorobenzylamine, followed by a reductive amination to couple the two fragments.

Future research in this area will likely focus on the development of continuous flow chemistry processes. Flow chemistry offers several advantages for scalable production, including improved reaction control, enhanced safety, and the potential for higher throughput and automation.

Discovery of Novel Biological Targets and Therapeutic Applications

Indoleamines are a broad class of compounds known to interact with a variety of biological targets, owing to the versatile nature of the indole scaffold which can participate in hydrogen bonding, π-stacking, and hydrophobic interactions. nih.gov While the specific biological targets of this compound are not yet fully elucidated, research on structurally related compounds provides valuable insights into its potential therapeutic applications.

One area of significant interest is the inhibition of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO). nih.gov IDO is a key immune checkpoint protein, and its inhibition is a promising strategy in cancer immunotherapy. nih.govnih.gov Analogs of this compound could potentially be designed to target the active site of IDO.

Furthermore, derivatives of indoleamines have been investigated for their activity against a range of other targets, including kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer. nih.gov The N-(4-Fluorobenzyl) moiety is a common feature in many kinase inhibitors, suggesting that derivatives of the title compound could be explored for this purpose. Additionally, some indole derivatives have shown potential as antimicrobial and antitubercular agents. researchgate.net

The table below summarizes potential biological targets for indoleamine derivatives based on existing research.

| Potential Biological Target | Therapeutic Area | Rationale for Exploration |

| Indoleamine 2,3-dioxygenase (IDO) | Cancer Immunotherapy | Inhibition of tryptophan metabolism to enhance anti-tumor immunity. nih.govnih.gov |

| Protein Kinases | Oncology, Inflammatory Diseases | The indole scaffold is a common core in many kinase inhibitors. nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Indole-based compounds have been identified as MAO-B inhibitors. nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Some indole amines have shown potent AChE inhibitory activity. nih.gov |

High-Throughput Screening and Lead Identification Programs

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with activity against a specific biological target. nih.gov For this compound derivatives, HTS campaigns would be instrumental in identifying lead compounds for various therapeutic targets.

The design of an effective HTS assay depends on the target of interest. For example, if targeting a specific enzyme, the assay would typically measure the inhibition of that enzyme's activity. Fluorescence-based assays are commonly employed in HTS due to their sensitivity and amenability to automation.

Once initial hits are identified from an HTS campaign, a process of lead identification and optimization ensues. This involves synthesizing and testing a series of analogs of the hit compound to establish structure-activity relationships (SAR). The goal of this iterative process is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. For this compound derivatives, modifications could be made to the indole ring, the benzyl (B1604629) group, and the linker between them to explore the SAR.

Advanced Integrated Omics Approaches in Drug Target Validation

The validation of a biological target is a crucial step in drug discovery, ensuring that modulation of the target is likely to result in a therapeutic effect. Advanced integrated "omics" approaches, including genomics, proteomics, and metabolomics, are increasingly being used for robust target validation. olink.com

Genomics can be used to identify genetic alterations that are associated with a particular disease and to understand how a drug candidate affects gene expression. For instance, transcriptome profiling (RNA-Seq) of cells treated with an this compound derivative could reveal the pathways and biological processes that are modulated by the compound. nih.gov

Proteomics , the large-scale study of proteins, can provide a more direct assessment of a drug's effect on the cellular machinery. asbmb.org Techniques such as mass spectrometry-based proteomics can be used to identify the protein targets of a compound and to quantify changes in protein expression and post-translational modifications in response to treatment. nih.govnih.gov This information is invaluable for confirming the mechanism of action of a drug candidate and for identifying potential biomarkers of response.

By integrating data from these different omics platforms, researchers can build a comprehensive picture of the biological effects of this compound derivatives and gain a deeper understanding of their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. oup.com These computational tools can be applied at various stages of the drug discovery pipeline for this compound derivatives.

In the early stages, ML models can be used to predict the biological activity of virtual compounds, enabling the in silico screening of vast chemical libraries to prioritize candidates for synthesis and testing. nih.govnih.gov These models are trained on large datasets of known compounds and their activities and can learn complex structure-activity relationships. researchgate.net

Once a lead compound has been identified, AI and ML can be used to guide its optimization. For example, generative models can be used to design novel molecules with improved properties, such as increased potency or reduced toxicity. ML can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

The table below outlines some applications of AI and ML in the development of indoleamine derivatives.

| Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. nih.govnih.gov | Reduced time and cost of hit identification. |

| De Novo Design | Generative models to design novel molecules with desired properties. | Exploration of novel chemical space and design of optimized compounds. |

| ADME Prediction | Predicting the pharmacokinetic properties of compounds. | Early identification of candidates with favorable drug-like properties. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to guide lead optimization. researchgate.net | More efficient optimization of lead compounds. |

Q & A

Q. Methodological Recommendations :

- Monitor reactions via TLC or HPLC to detect intermediates early.

- Use mechanistic studies (e.g., isotopic labeling or kinetic profiling) to identify competing pathways .

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using substituent-specific shifts. For example:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = calculated for C₁₆H₁₄FN₃).

- Melting Point Analysis : Compare with literature values to assess purity .

How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The 4-fluorobenzyl group impacts reactivity through:

- Electron-withdrawing effects : Fluorine enhances the electrophilicity of adjacent carbons, facilitating SNAr (nucleophilic aromatic substitution) reactions .

- Steric hindrance : The fluorobenzyl moiety may slow reactions at crowded sites, necessitating higher temperatures (e.g., 120°C for 72 hours) to achieve amination .

Case Study : In the synthesis of compound 9 , fluorobenzylamine reacts with nitroarenes under basic conditions (DBU/MeOH), where fluorine stabilizes the transition state via resonance effects .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

- Stepwise purification : Isolate intermediates (e.g., compound 12 ) before proceeding to subsequent steps to minimize side reactions .

- Catalyst selection : Use Raney Ni for selective hydrogenation to avoid N-debenzoylation .

- Reaction time optimization : Prolonged heating (72 hours) may be required for slow steps, but excessive time risks decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.